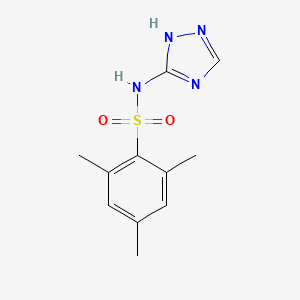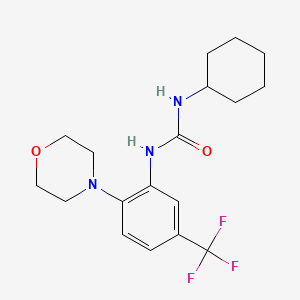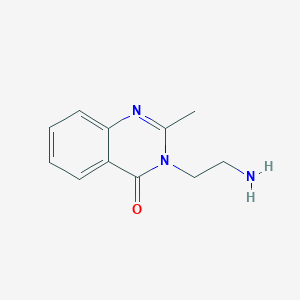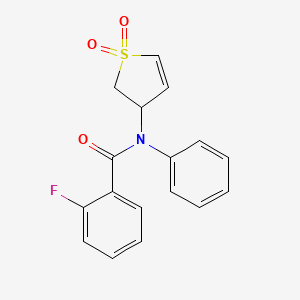![molecular formula C16H15NO4 B2935374 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 1327660-37-6](/img/structure/B2935374.png)
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone” is an organic compound. It has a molecular weight of 259.3004 . The compound is also known by other names such as 2-Propen-1-one, 3- (1,3-benzodioxol-5-yl)-1- (1-piperidinyl)-, (2E)-; Piperidine, 1- [ (2E)-3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-; Piperidine, 1- [3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-, (E)-; (E)-3- (3,4-Methylenedioxyphenyl)-2-propenoylpiperidide .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Behavior
Synthetic and Structural Analyses : The synthesis and structural analysis of boric acid ester intermediates that contain pyrrolidin-1-yl and furan moieties suggest a methodological relevance for compounds with complex molecular architectures. These studies involve substitution reactions and the use of density functional theory (DFT) for conformational and electrostatic potential analyses, offering insights into the synthesis and characterization of related compounds (Huang et al., 2021).
Catalytic Applications : Research on the regioselective oxidative Pd-catalyzed coupling of alkylboronic acids with pyridin-2-yl-substituted heterocycles, including pyrroles and furans, highlights the utility of these molecular frameworks in catalysis. This approach yields a variety of alkylated heterocycles, underlining the importance of such scaffolds in developing new catalytic processes (Wippich et al., 2015).
Novel Synthetic Routes : The application of furan as a diene in the preparation of condensed 1,3-oxazines via retro-Diels–Alder reactions exemplifies innovative synthetic strategies involving furan derivatives. This method facilitates the creation of diverse and complex heterocyclic structures, which could be extrapolated to the synthesis and functionalization of compounds similar to "(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone" (Stájer et al., 2004).
Potential Biochemical and Material Science Applications
Antiviral Applications : Studies on benzofuran-transition metal complexes with structures incorporating furan and pyrrolidine moieties have shown significant antiviral activities. This suggests that compounds with similar structural features might possess promising biological activities, potentially leading to new therapeutic agents (Galal et al., 2010).
Material Science Applications : The catalytic hydrogenation of dihapto-coordinated rhenium complexes of furan demonstrates the chemical versatility of furan derivatives in material science, particularly in the synthesis of novel organometallic materials. This could indicate the utility of furan-containing compounds in developing materials with unique electronic and optical properties (Friedman & Harman, 2001).
Zukünftige Richtungen
The compound could potentially be explored for various applications based on its structural similarity to other compounds with known activities. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have shown anticancer activity against various cancer cell lines . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .
Mode of Action
It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are key downstream effects in the pathway.
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the inhibition of cell proliferation and the induction of cell death.
Eigenschaften
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-16(14-2-1-7-19-14)17-6-5-12(9-17)11-3-4-13-15(8-11)21-10-20-13/h1-4,7-8,12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQGNUCKHCQBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2935292.png)




![Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2935297.png)

![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)

![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2935303.png)



